molecular formula C20H21NO2 B14681719 (R)-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol CAS No. 37082-19-2

(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol

Cat. No.: B14681719
CAS No.: 37082-19-2
M. Wt: 307.4 g/mol
InChI Key: QFUIHTVMGXACOG-MRXNPFEDSA-N
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Description

®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol is a complex organic compound that belongs to the class of dibenzoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds that undergo a series of transformations including alkylation, cyclization, and reduction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors.

Medicine

In medicine, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol might be explored for its therapeutic potential. Similar compounds have shown promise in the treatment of various diseases due to their ability to modulate biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as stability, reactivity, or optical properties.

Mechanism of Action

The mechanism of action of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol include other dibenzoquinolines and related structures. These compounds share a common core structure but differ in their substituents and stereochemistry.

Uniqueness

What sets ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol apart is its specific stereochemistry and functional groups

Properties

CAS No.

37082-19-2

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

(6aR)-2-methoxy-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C20H21NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h3-7,12,16,22H,1,8-11H2,2H3/t16-/m1/s1

InChI Key

QFUIHTVMGXACOG-MRXNPFEDSA-N

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC=C)O

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)O

Origin of Product

United States

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